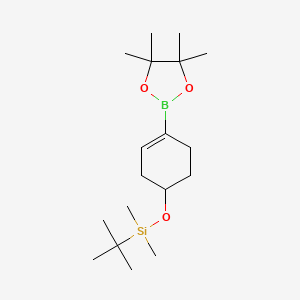

tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)oxy)silane

CAS No.: 865869-27-8

Cat. No.: VC2670645

Molecular Formula: C18H35BO3Si

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 865869-27-8 |

|---|---|

| Molecular Formula | C18H35BO3Si |

| Molecular Weight | 338.4 g/mol |

| IUPAC Name | tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]oxysilane |

| Standard InChI | InChI=1S/C18H35BO3Si/c1-16(2,3)23(8,9)20-15-12-10-14(11-13-15)19-21-17(4,5)18(6,7)22-19/h10,15H,11-13H2,1-9H3 |

| Standard InChI Key | YORHLCKMVFBFLD-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)O[Si](C)(C)C(C)(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)O[Si](C)(C)C(C)(C)C |

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)oxy)silane is a complex organosilicon compound that combines a tert-butyl group, a dimethylsilyl group, and a dioxaborolane moiety. The compound has several identifiers that facilitate its recognition in chemical databases and literature, as detailed in Table 1.

Table 1. Chemical Identifiers

| Parameter | Value |

|---|---|

| CAS Number | 865869-27-8 |

| Molecular Formula | C18H35BO3Si |

| Molecular Weight | 338.37 g/mol |

| IUPAC Name | tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]oxysilane |

| Standard InChI | InChI=1S/C18H35BO3Si/c1-16(2,3)23(8,9)20-15-12-10-14(11-13-15)19-21-17(4,5)18(6,7)22-19/h10,15H,11-13H2,1-9H3 |

| InChIKey | YORHLCKMVFBFLD-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)OSi(C)C(C)(C)C |

| European Community (EC) Number | 854-071-5 |

Structural Features

The compound consists of a cyclohexene core with two key functional groups attached :

-

A tert-butyldimethylsilyl (TBDMS) ether group at the 1-position of the cyclohexene ring

-

A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety at the 4-position

These structural features contribute to the compound's utility in organic synthesis by providing:

-

Protection of a hydroxyl group through the TBDMS ether

-

A reactive boronic ester that can participate in various coupling reactions

-

A cyclohexene backbone that introduces conformational constraints influencing reactivity

Physical and Chemical Properties

Physical Properties

The physical properties of tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)oxy)silane are crucial for understanding its behavior in various chemical processes and handling procedures. Table 2 summarizes these properties.

Table 2. Physical Properties

Chemical Properties

The compound exhibits several distinctive chemical properties due to its bifunctional nature:

-

The boronic ester group is reactive toward nucleophilic substitution and can participate in cross-coupling reactions.

-

The TBDMS ether serves as a protecting group for the hydroxyl functionality, providing stability under various reaction conditions .

-

The cyclohexene double bond introduces unsaturation that can be functionalized through addition reactions.

-

The compound demonstrates enhanced stability compared to many other silylborane reagents due to its structural features .

Synthesis Methods

General Synthetic Approach

The synthesis of tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)oxy)silane typically involves multiple steps, beginning with appropriate cyclohexene derivatives. Although the search results don't provide a specific synthesis procedure for this exact compound, related silylboranes are prepared using similar approaches.

Based on related compounds' syntheses, a general approach might involve:

-

Formation of a cyclohexene derivative with a protected hydroxyl group

-

Installation of the boronic ester moiety through borylation reactions

-

Protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl)

Related Synthetic Methods

While specific synthetic methods for the target compound aren't detailed in the search results, information about related silylborane compounds provides insight into potential synthesis routes.

For instance, document describes the synthesis of silyl boronate esters through the reaction of silyl potassium compounds with boron electrophiles:

"Tris(trimethylsilyl)silyl boronic acid hexylene glycol ester [(TMS)3Si–B(hg), (2b)] was also synthesized in the same manner (2b, 61% yield, colorless solid)."

Similarly, document mentions the preparation of a related compound:

"(3,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butoxy)(tert-butyl)dimethylsilane (1b) Prepared from 3-buten-1-ol (0.86 mL, 0.838 g/mL, 10 mmol), bis(pinacolato)diboron (5.079 g, 20 mmol, 2 equiv), methanol (1.6 mL, 0.791 g/mL, 40 mmol) and caesium carbonate (978 mg, 3 mmol, 30 mol%) at 70°C for 16 h according to the general procedure."

Applications in Organic Synthesis

Cross-Coupling Reactions

The primary application of tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)oxy)silane is in cross-coupling reactions, particularly Suzuki-Miyaura couplings. The boronic ester functionality readily participates in these reactions, enabling carbon-carbon bond formation with various electrophiles.

The compound's utility stems from:

-

The boronic ester group's ability to transmetalate with transition metal catalysts

-

The TBDMS protecting group's stability under typical cross-coupling conditions

-

The conformational constraints of the cyclohexene ring that can influence stereoselectivity

Stereoselective Synthesis

The compound's structural features make it valuable in stereoselective synthesis, where control over stereochemistry is crucial. The cyclohexene backbone introduces geometric constraints that influence reactivity and regioselectivity, distinguishing it from analogous acyclic or fully saturated derivatives.

Recent research has explored:

-

Catalytic enantioselective syntheses involving similar borylsilanes

-

Stereospecific metallate rearrangements

-

Site-selective functionalization of vicinal borylsilanes

As noted in one research publication: "A Pt-catalyzed enantioselective hydrosilylation of (Z)-1,2-diborylethylene provides access to a vicinal 1,2-diboryl-1-silylalkane that can be used in catalytic cross-coupling reactions. Depending on the catalyst employed and the electrophile class, the coupling reaction can occur at either the α or β carbon relative to the silane center."

Chemical Transformation Pathways

The compound undergoes various chemical transformations due to its bifunctional nature. These reactions can be categorized as follows in Table 3:

Table 3. Chemical Transformation Pathways

| Reaction Type | Description | Product Type |

|---|---|---|

| Oxidation | Conversion of the boronic ester to hydroxyl or carbonyl groups | Alcohols or ketones |

| Reduction | Reduction of the boronic ester or cyclohexene double bond | Alkanes or saturated derivatives |

| Substitution | Replacement of the boronic ester with other functional groups | Diversely functionalized compounds |

| Cross-coupling | Formation of carbon-carbon bonds via metal-catalyzed reactions | Complex organic structures |

| Protodeboronation | Removal of the boronic ester moiety | Cyclohexene derivatives |

| Hazard Type | Classification | Statements |

|---|---|---|

| GHS Pictogram | GHS05 (Corrosive) | - |

| Signal Word | Danger | - |

| Hazard Statements | H302, H312, H315, H318, H332, H335 | Harmful if swallowed; Harmful in contact with skin; Causes skin irritation; Causes serious eye damage; Harmful if inhaled; May cause respiratory irritation |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P330, P362, P405, P501 | Various safety precautions for handling, storage, and disposal |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume